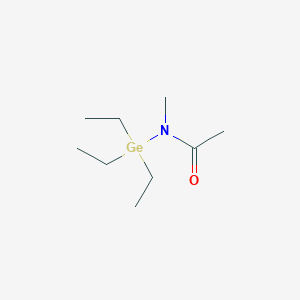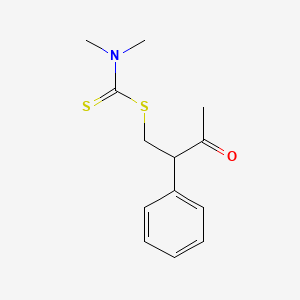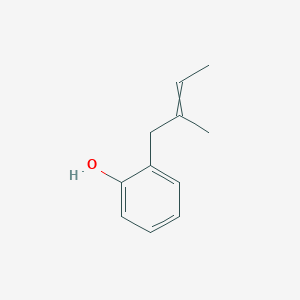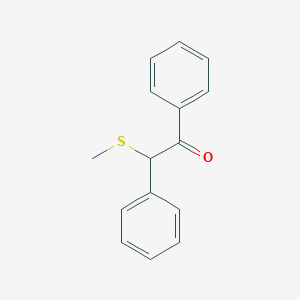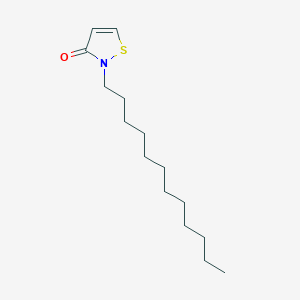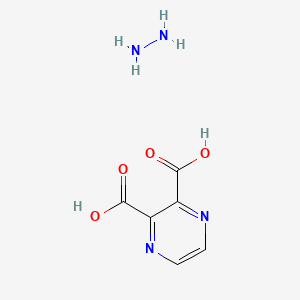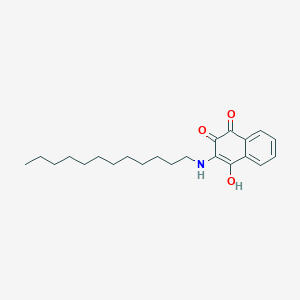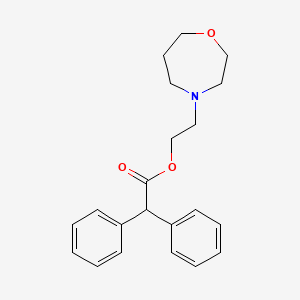
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a benzeneacetic acid moiety, a phenyl group, and a tetrahydro-1,4-oxazepine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester typically involves the esterification of benzeneacetic acid with an appropriate alcohol in the presence of an acid catalyst. The reaction conditions may include:
Reagents: Benzeneacetic acid, alpha-phenyl-, and 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethanol.
Catalysts: Sulfuric acid or hydrochloric acid.
Solvents: Anhydrous ethanol or methanol.
Temperature: Typically around 60-80°C.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation or crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, amines.
Major Products
Oxidation: Benzeneacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester depends on its specific interactions with molecular targets. It may involve:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetic acid derivatives.
- Phenylacetic acid derivatives.
- Tetrahydro-1,4-oxazepine derivatives.
Uniqueness
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
23202-22-4 |
|---|---|
Formule moléculaire |
C21H25NO3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(1,4-oxazepan-4-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C21H25NO3/c23-21(25-17-14-22-12-7-15-24-16-13-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2 |
Clé InChI |
LXTYGFRBBFCHJX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



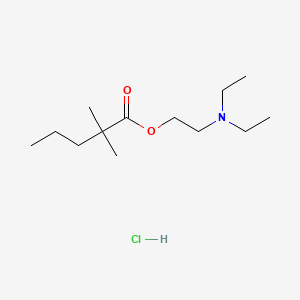
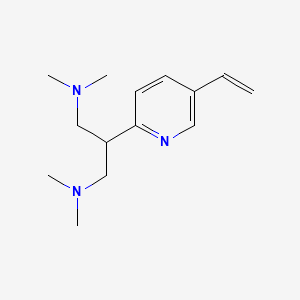
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
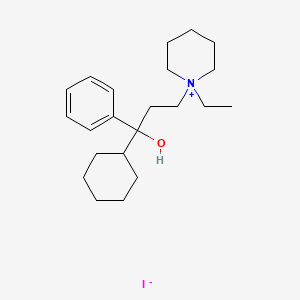
![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
